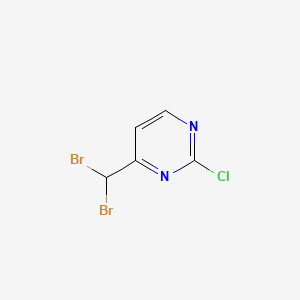
2-Chloro-4-(dibromomethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(dibromomethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Br2ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dibromomethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromomethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-4-(dibromomethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dibromomethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyrimidines.
Cross-Coupling: Biaryl compounds and other complex organic molecules
科学研究应用
2-Chloro-4-(dibromomethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-4-(dibromomethyl)pyrimidine involves its interaction with molecular targets such as DNA and proteins. It can bind to DNA through intercalation or groove binding, affecting the replication and transcription processes. Additionally, it may inhibit specific enzymes or receptors, leading to its biological effects .
相似化合物的比较
Similar Compounds
- 2-Chloropyrimidine
- 4-Chloropyrimidine
- 2,4-Dichloropyrimidine
- 2-Bromo-4-chloropyrimidine
Uniqueness
2-Chloro-4-(dibromomethyl)pyrimidine is unique due to the presence of both chlorine and dibromomethyl groups, which confer distinct reactivity and biological activity compared to other pyrimidine derivatives.
属性
CAS 编号 |
181363-07-5 |
|---|---|
分子式 |
C5H3Br2ClN2 |
分子量 |
286.351 |
IUPAC 名称 |
2-chloro-4-(dibromomethyl)pyrimidine |
InChI |
InChI=1S/C5H3Br2ClN2/c6-4(7)3-1-2-9-5(8)10-3/h1-2,4H |
InChI 键 |
WGTDLOWBKRIEJB-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1C(Br)Br)Cl |
同义词 |
2-chloro-4-(dibroMoMethyl)pyriMidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















